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Compound of Interest |

Tert-butyl 4-(2-
Compound Name: bromoacetyl)piperidine-1-

carboxylate

Cat. No.: B153289

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical
context of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This compound is a key
intermediate in the synthesis of various biologically active molecules, including PROTACs
(Proteolysis Targeting Chimeras) and kinase inhibitors.

Chemical and Physical Properties

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a solid at room temperature. Its key
physical and chemical properties are summarized in the table below.
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Property Value

CAS Number 301221-79-4
Molecular Formula C12H20BrNOs
Molecular Weight 306.2 g/mol
Physical Form Solid

Purity

Typically =297%

Storage Temperature

Room Temperature or 4°C

Boiling Point 368°C at 760 mmHg
Flash Point 176°C
InChl Key HYRSGTXIVIMOOX-UHFFFAOYSA-N

Safety and Handling

2.1. GHS Hazard Classification

This compound is considered hazardous. The following table summarizes its GHS hazard

statements.

Hazard Code

Hazard Statement

H302 Harmful if swallowed
Causes severe skin burns and eye damage /
H314 / H315 o
Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

2.2. Precautionary Measures and Personal Protective Equipment (PPE)
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Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling
this compound.

Precautionary Code Precautionary Statement
P260 / P261 Do not breathe dust/fume/gas/mist/vapors/spray
P264 Wash hands thoroughly after handling

Do not eat, drink or smoke when using this
P270

product
pP271 Use only outdoors or in a well-ventilated area
5280 Wear protective gloves/protective clothing/eye

protection/face protection

IF SWALLOWED: Rinse mouth. Do NOT induce
P301+P330+P331 N

vomiting

IF ON SKIN: Wash with plenty of soap and
P302+P352

water

IF INHALED: Remove person to fresh air and
P304+P340 )

keep comfortable for breathing

IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing

Take off contaminated clothing and wash it
P362+P364

before reuse
P405 Store locked up

Dispose of contents/container in accordance
P501

with local regulations

2.3. First Aid Measures

« If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing,
give artificial respiration and consult a doctor immediately.
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 In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and
plenty of water. Consult a doctor.

 In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

« If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth
to an unconscious person. Call a doctor or Poison Control Center immediately.

2.4. Storage and Disposal

Store the container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of
dust and aerosols. Dispose of the chemical in suitable and closed containers, in accordance
with appropriate local laws and regulations.

Experimental Protocols

While a specific published protocol for the synthesis of tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate is not readily available, a plausible synthetic route can
be derived from standard organic chemistry procedures for the a-bromination of ketones. The
following is a representative experimental protocol.

3.1. Proposed Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This synthesis involves the bromination of the corresponding acetylpiperidine precursor.

Materials:

tert-Butyl 4-acetylpiperidine-1-carboxylate

N-Bromosuccinimide (NBS)

p-Toluenesulfonic acid (catalytic amount)

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Saturated aqueous sodium bicarbonate solution

Brine
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e Anhydrous sodium sulfate

 Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

 In a round-bottom flask, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in the anhydrous
solvent.

e Add a catalytic amount of p-toluenesulfonic acid to the solution.

e Slowly add N-Bromosuccinimide (NBS) to the reaction mixture at room temperature.

 Stir the reaction mixture at room temperature and monitor the progress of the reaction by
Thin Layer Chromatography (TLC).

e Once the starting material is consumed, quench the reaction by adding a saturated aqueous
solution of sodium bicarbonate.

o Extract the aqueous layer with the organic solvent used for the reaction.
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane).

o Collect the fractions containing the desired product and evaporate the solvent to yield tert-
butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.

3.2. General Reactivity

The bromoacetyl group is a reactive electrophile, making this compound a useful building block
for introducing the piperidine moiety into larger molecules through nucleophilic substitution
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reactions. The bromine atom is a good leaving group and will readily react with various
nucleophiles such as amines, thiols, and alcohols.

Role in Drug Development and Signaling Pathways

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is not known to be a direct modulator
of signaling pathways. Instead, its significance lies in its role as a versatile linker and building
block in the synthesis of molecules that do target specific pathways.

4.1. Application in PROTACs

PROTACSs are heterobifunctional molecules that induce the degradation of target proteins.
They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker
connecting them.[1] The piperidine moiety, introduced via intermediates like tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate, can be a crucial component of the linker.[2][3][4] The
rigidity and chemical properties of the piperidine ring can influence the overall conformation of
the PROTAC, which is critical for the formation of a stable ternary complex between the target
protein and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target
protein.[1][2][4]
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Caption: General mechanism of action for a PROTAC molecule.
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4.2. Intermediate for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib
and CDK®9 inhibitors.[5]

Ibrutinib and the BTK Signaling Pathway: Ibrutinib is an inhibitor of Bruton's tyrosine kinase
(BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] This pathway is
often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.
[6] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting
its kinase activity.[6] This blocks downstream signaling, leading to reduced B-cell proliferation
and increased apoptosis.[6][8]
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Caption: Simplified Ibrutinib mechanism of action on the BTK pathway.

CDK9 and Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9) is a key regulator of
transcription elongation.[9][10] It is part of the positive transcription elongation factor b (P-
TEFb) complex, which phosphorylates RNA polymerase Il and other factors to promote the
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synthesis of MRNA.[9][10] In many cancers, there is an over-reliance on the continuous
production of short-lived transcripts that are crucial for cell survival, making CDK9 an attractive
therapeutic target.[9] CDK9 inhibitors block the kinase activity of CDK9, leading to a decrease
in the transcription of these essential genes and inducing apoptosis in cancer cells.[10]
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Caption: Role of CDK®9 in transcription and its inhibition.

Conclusion

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable chemical intermediate
with significant applications in the development of targeted therapeutics. Its safe handling
requires strict adherence to established safety protocols due to its hazardous properties.
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Understanding its reactivity and its role as a structural component in complex molecules like
PROTACSs and kinase inhibitors is essential for its effective use in research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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